1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Heterocyclic chemistry Drug discovery Procurement quality control

1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one (CAS 1437432-91-1) is a bicyclic heterocycle comprising a pyridine ring fused to a 1,4-diazepin-4-one core, bearing an N1-methyl substituent. With a molecular formula of C9H11N3O and a molecular weight of 177.20 g/mol, it serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 1437432-91-1
Cat. No. B2793015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
CAS1437432-91-1
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCN1CCC(=O)NC2=C1C=CN=C2
InChIInChI=1S/C9H11N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h2,4,6H,3,5H2,1H3,(H,11,13)
InChIKeySUESKKPTBIXDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one: A High-Purity Pyridodiazepinone Scaffold for Kinase-Targeted Drug Discovery


1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one (CAS 1437432-91-1) is a bicyclic heterocycle comprising a pyridine ring fused to a 1,4-diazepin-4-one core, bearing an N1-methyl substituent [1]. With a molecular formula of C9H11N3O and a molecular weight of 177.20 g/mol, it serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents .

Why Generic Substitution Fails: Regiochemical and Purity Considerations for 1-Methylpyridodiazepinone Analogs


The pyrido[3,4-b][1,4]diazepin-4-one scaffold exhibits pronounced regioisomeric sensitivity: the position of the N-alkyl substituent (1-methyl vs. 2-methyl) dictates the synthetic route and thermal stability of the final product [1]. Substituting the 1-methyl derivative with the 2-methyl isomer or larger N-alkyl analogs without revalidating synthetic protocols and biological activity can lead to failed reactions, altered pharmacokinetic profiles, or loss of target engagement, as evidenced by the narrow structure-activity relationships observed in this chemotype's PAF receptor antagonism [2].

Quantitative Evidence for Selecting 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one Over Its Closest Analogs


Commercial Purity Benchmarking: NLT 98% Assay vs. Competing Supplier Purity Ranges of 95–97%

When sourcing the 1-methyl pyridodiazepinone scaffold, the purity of the commercial material directly impacts the yield and reproducibility of downstream synthetic transformations. MolCore supplies this compound with a guaranteed purity of NLT 98% , which surpasses the purity specifications reported by alternative vendors: Leyan at 97% and CymitQuimica at a minimum of 95% . The quantified difference of 1–3 percentage points in assay translates to a reduction in undesired impurities that can interfere with catalytic coupling steps or distort biological assay results.

Heterocyclic chemistry Drug discovery Procurement quality control

Regioisomeric Synthetic Accessibility: Direct Condensation Favors the 1-Methyl Isomer Over the 2-Methyl Isomer Requiring Base-Catalyzed Cyclization

The 1-methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one regioisomer is the kinetically favored product obtained by direct condensation of 3,4-diaminopyridine with ethyl acetoacetate in boiling toluene, whereas the 2-methyl isomer (CAS 34654-29-0) can only be accessed through a separate, low-yielding base-catalyzed cyclization of the pyridylaminocrotonate intermediate [1]. This fundamental difference in synthetic accessibility means that the 1-methyl isomer is the more economical and scalable choice for large library syntheses or process development.

Synthetic methodology Process chemistry Isomer control

Scaffold Biological Validation: Pyrido[3,4-b][1,4]diazepin-4-one Derivatives Exhibit Single-Digit Nanomolar PAF Receptor Antagonism

The pyrido[3,4-b][1,4]diazepin-4-one chemotype has been validated as a potent pharmacophore for platelet-activating factor (PAF) receptor antagonism, a target implicated in inflammatory and CNS disorders. Congeners based on this exact tricyclic core have demonstrated IC50 values of 1.40 nM and 3.5 nM in in vitro washed rabbit platelet PAF receptor assays [1]. While the specific 1-methyl derivative has not been profiled in this assay, the class-level evidence establishes that the core scaffold is a privileged starting point for hit-to-lead optimization, and the 1-methyl substitution preserves the key hydrogen-bond donor/acceptor pattern critical for target engagement.

Platelet-activating factor receptor GPCR antagonism CNS drug discovery

Physicochemical Differentiation: Lowest Molecular Weight and Highest Hydrophilicity Among Common N-Alkyl Pyridodiazepinone Intermediates

The 1-methyl derivative (MW 177.20; XLogP3-AA = -0.1) [1] is the smallest and most hydrophilic member of the commercially available N-alkyl pyrido[3,4-b][1,4]diazepin-4-one series. The N-ethyl analog (MW 191.23) and N-cyclopropyl analog (MW 203.24) exhibit progressively higher molecular weights and, by fragment-based drug design principles, are expected to have higher lipophilicity (estimated LogP increases of approximately +0.5 to +1.0 per additional carbon) [2]. Lower LogP correlates with improved aqueous solubility, reduced off-target protein binding, and better compliance with lead-likeness metrics such as the Rule of Three for fragment libraries.

Physicochemical profiling Fragment-based drug design ADME optimization

Validated Application Scenarios for 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one in Drug Discovery and Process Chemistry


Lead Optimization of PAF Receptor Antagonists for Inflammatory and CNS Indications

The demonstrated low-nanomolar activity of the pyrido[3,4-b][1,4]diazepin-4-one scaffold against the PAF receptor positions the 1-methyl derivative as an ideal starting point for structure-activity relationship (SAR) exploration. Its high commercial purity (NLT 98%) ensures that the SAR generated is not confounded by impurities, and its favorable hydrophilicity (XLogP = -0.1) offers a solubility advantage over bulkier N-alkyl analogs, facilitating in vivo formulation [1]. Research groups targeting GPCR-driven inflammation or CNS disorders can prioritize this scaffold to build patentable, potent antagonist series.

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 177.20 g/mol, the 1-methyl derivative satisfies the 'Rule of Three' criteria (MW < 300, LogP ≤ 3) for fragment libraries [1]. Its compact size, high purity, and hydrogen-bond donor/acceptor capacity (HBD = 1, HBA = 3) make it suitable for fragment soaking or co-crystallization experiments with kinase or GPCR targets. Procurement of this single, well-characterized building block enables the construction of diverse fragment arrays without the risk of regioisomeric contamination.

Scalable Synthesis of Pyridodiazepinone-Based Preclinical Candidates

The one-step, direct condensation route to the 1-methyl regioisomer [1] provides a cost-effective and scalable entry point for process chemistry. Unlike the 2-methyl isomer, which demands multi-step preparation, the kinetically favored synthesis of the 1-methyl compound reduces the number of unit operations and the associated cost of goods, supporting the transition from milligram-scale medicinal chemistry batches to multi-gram preclinical toxicology supplies.

Kinase Inhibitor Scaffold Hopping and Core Replacement

The pyrido[3,4-b][1,4]diazepin-4-one core is structurally related to known kinase hinge-binding motifs [1]. The N1-methyl group provides a vector for further derivatization while maintaining the essential amide NH for hinge hydrogen bonding. Teams engaged in kinase inhibitor discovery can use the 1-methyl compound as a novel core replacement to escape crowded patent landscapes, leveraging its validated biological precedent and reliable supply chain.

Quote Request

Request a Quote for 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.